molecular formula C17H21N5O3S B10892883 ethyl 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxylate

ethyl 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxylate

Cat. No.: B10892883
M. Wt: 375.4 g/mol
InChI Key: VIAXFXHFNBNTPI-UHFFFAOYSA-N
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Description

ETHYL 1-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a piperidine ring, a phenyl group, and a tetraazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the Tetraazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step often involves a nucleophilic substitution reaction where a phenyl group is introduced.

    Formation of the Piperidine Ring: This can be synthesized through various methods, including cyclization reactions.

    Final Coupling: The final step involves coupling the tetraazole-phenyl intermediate with the piperidine derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ETHYL 1-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-{2-[(1-PHENYL-1H-1,2,3-TRIAZOL-5-YL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXYLATE: Similar structure but with a triazole ring instead of a tetraazole ring.

    ETHYL 1-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-4-MORPHOLINECARBOXYLATE: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of ETHYL 1-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H21N5O3S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 1-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H21N5O3S/c1-2-25-16(24)13-8-10-21(11-9-13)15(23)12-26-17-18-19-20-22(17)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3

InChI Key

VIAXFXHFNBNTPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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